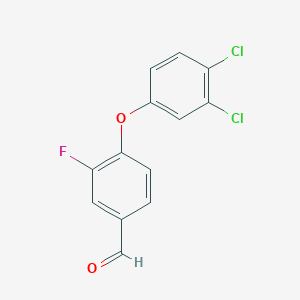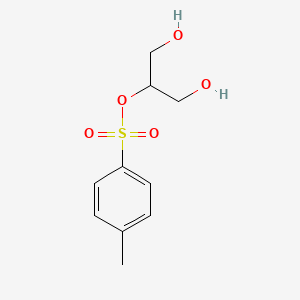![molecular formula C10H10N2O2 B8324703 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine](/img/structure/B8324703.png)
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine
Übersicht
Beschreibung
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with an oxiranylmethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the oxiranylmethoxy group. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of aminopyrazole with a suitable aldehyde or ketone can form the pyrazolo[1,5-a]pyridine core, which is then reacted with an epoxide to introduce the oxiranylmethoxy group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxiranylmethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyrazolo[1,5-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers or as a component in organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s oxiranylmethoxy group can also participate in covalent bonding with target molecules, enhancing its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the substituent groups.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: 4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine is unique due to the presence of the oxiranylmethoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrazolo[1,5-a]pyridine derivatives and similar heterocyclic compounds .
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10N2O2/c1-2-10(14-7-8-6-13-8)9-3-4-11-12(9)5-1/h1-5,8H,6-7H2 |
InChI-Schlüssel |
NOTCQSALJLFUFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC=CN3C2=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
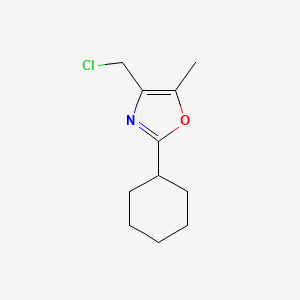
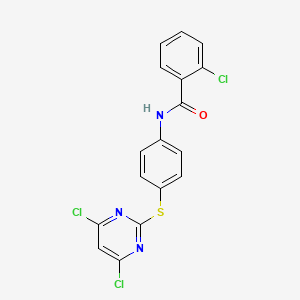
![2-(2-Methyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B8324631.png)
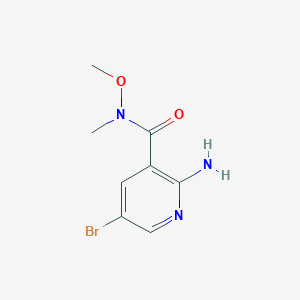
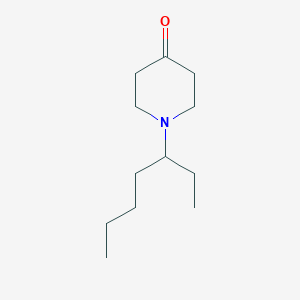
![2,7-dihydro-3H-imidazo[1,2-c][1,3]thiazol-5-one](/img/structure/B8324640.png)
![Methyl 7-bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8324651.png)
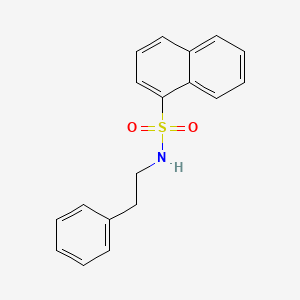
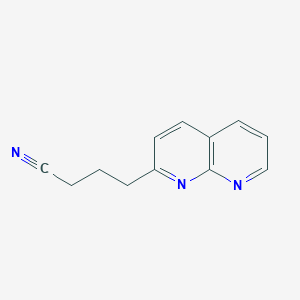
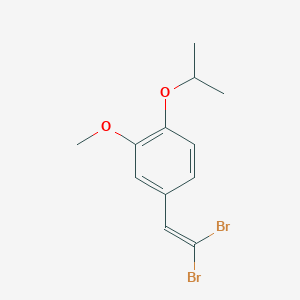
![(1R,5S)-3-azabicyclo[3.2.0]heptane](/img/structure/B8324671.png)
![1-(2'-Chloroethyl)-2-methylnaphth[2,3-d]imidazole-4,9-dione](/img/structure/B8324681.png)
